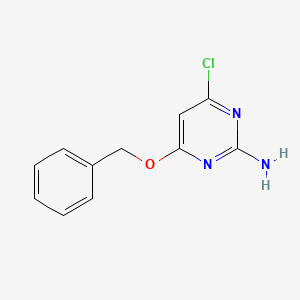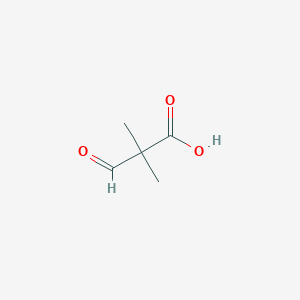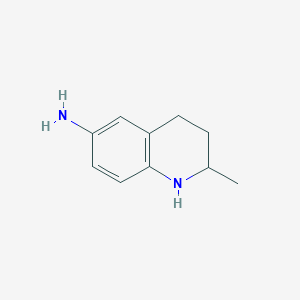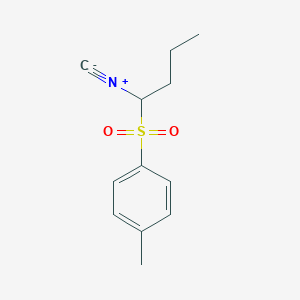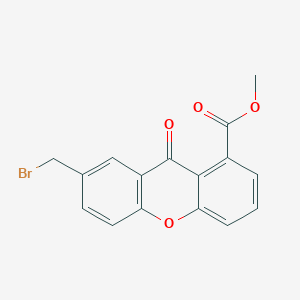
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate
Descripción general
Descripción
- Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is an organic compound with the molecular formula C<sub>14</sub>H<sub>9</sub>BrO<sub>3</sub> .
- It belongs to the class of coumarin derivatives and contains a bromomethyl group.
- The compound is used in various synthetic processes and has potential applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate involves the introduction of a bromomethyl group onto a xanthene scaffold.
- Specific synthetic methods may vary, but one approach could be the reaction of a xanthene precursor with a bromomethylating agent.
Molecular Structure Analysis
- The compound’s molecular structure consists of a xanthene core with a bromomethyl substituent at a specific position.
- The precise arrangement of atoms can be visualized using molecular modeling software or spectroscopic techniques.
Chemical Reactions Analysis
- Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate can participate in various chemical reactions, including substitution, esterification, and cyclization.
- For example, it can react with nucleophiles to form new compounds.
Physical And Chemical Properties Analysis
- Physical properties :
- Colorless solid or crystalline powder.
- Melting point: Approximately 213-215°C .
- Solubility: Soluble in chloroform .
- Chemical properties :
- Reacts with nucleophiles due to the presence of the bromomethyl group.
- May undergo esterification or other transformations.
Aplicaciones Científicas De Investigación
Application 5: Synthesis of Coumarin–Triazole Derivatives
- Summary of the Application: Bromomethyl compounds are used in the synthesis of coumarin–triazole derivatives. These derivatives have been tested for different biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
- Methods of Application: The synthesis of coumarin–triazole derivatives is achieved via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .
- Results or Outcomes: Most of the synthesized coumarin–triazole derivatives exhibited various biological properties .
Application 6: Pesticide
- Summary of the Application: Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br. This colorless, odorless, nonflammable gas was used extensively as a pesticide until being phased out by most countries in the early 2000s .
- Methods of Application: It was produced both industrially and biologically and used in the agriculture industry to control pests .
- Results or Outcomes: It was a recognized ozone-depleting chemical and was phased out due to environmental concerns .
Safety And Hazards
- The compound is considered hazardous due to its corrosive properties.
- It can cause skin and eye damage.
- Proper protective measures should be taken during handling.
Direcciones Futuras
- Investigate potential applications in drug development or synthetic chemistry.
- Explore modifications to improve solubility and reduce adverse effects.
Remember that this analysis is based on available information, and further research may be necessary for specific applications. If you need more detailed information, consult relevant scientific literature or experts in the field. 🌟
Propiedades
IUPAC Name |
methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJPCIITXZLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612170 | |
| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
CAS RN |
328526-38-1 | |
| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


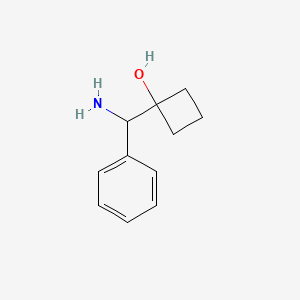
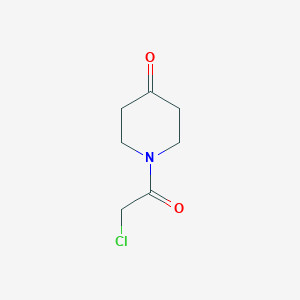
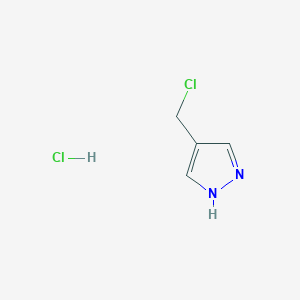
![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)
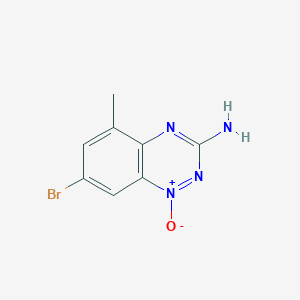
![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)
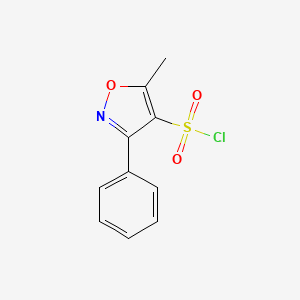
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)
